4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid - 122059-86-3

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Catalog Number: EVT-3095208
CAS Number: 122059-86-3
Molecular Formula: C19H17NO2
Molecular Weight: 291.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3aR,4S,9bS)-4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

  • Compound Description: GAT107 is the active (+)-enantiomer of racemic 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS). It acts as a potent and selective positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs) [, , ]. It exhibits unique ago-PAM properties, meaning it can directly activate the α7 nAChR in the absence of an orthosteric agonist and potentiate the effects of orthosteric agonists [, , , , ]. Studies show that its direct activation arises from interactions with both allosteric and orthosteric sites of the receptor [].

4-(Naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

    4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

    • Compound Description: 4BP-TQS is a racemic compound and a potent ago-PAM of α7 nAChRs [, ]. It possesses intrinsic allosteric agonist activity, enabling it to activate α7 nAChRs in the absence of an orthosteric agonist []. Further investigation revealed that the (+)-enantiomer, GAT107, is the active component responsible for the observed pharmacological activities [, ].

    cis-trans-4-(2,3,5,6-Tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6TMP-TQS)

    • Compound Description: Originally reported as a silent allosteric modulator of α7 nAChRs when studied as a racemic mixture, 2,3,5,6TMP-TQS exhibits distinct pharmacological activities for its individual enantiomers []. The (−)-enantiomer acts as an antagonist of α7 allosteric activation, effectively blocking the potentiation induced by the ago-PAM GAT107 []. In contrast, the (+)-enantiomer functions as an α7 PAM [].

    (3aR,4S,9bS)-4-(2-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS)

    • Compound Description: 2BP-TQS is an allosteric modulator of the α7 nAChR. Unlike 4BP-TQS, which displays allosteric agonist activity, 2BP-TQS does not activate α7 on its own but potentiates the effects of orthosteric agonists, acting as a PAM []. The presence of the chlorine atom at the ortho position of the phenyl ring is crucial for this distinct pharmacological profile.

    4-(2-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)

      4-(4-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS)

      • Compound Description: 4CP-TQS belongs to a series of compounds with similar structures but diverse effects on α7 nAChRs [, ]. Like 4BP-TQS, it exhibits allosteric agonist activity, indicating its ability to activate the receptor in the absence of an orthosteric agonist [, ].

      4-(4-Iodophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

      • Compound Description: 4IP-TQS is an allosteric modulator of α7 nAChRs, characterized as an allosteric agonist due to its ability to activate the receptor in the absence of an orthosteric agonist [, ].

      4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

      • Compound Description: 4FP-TQS acts as both a potentiator of acetylcholine responses and an antagonist of responses induced by allosteric agonists like 4BP-TQS []. Despite its structural similarity to allosteric agonists, 4FP-TQS does not directly activate α7 nAChRs, highlighting the significant impact of subtle structural modifications on pharmacological profiles [].

      cis-cis-4-p-Tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

      • Compound Description: 4MP-TQS belongs to a group of compounds that exhibit distinct pharmacological effects on α7 nAChRs despite their structural similarities []. It is classified as an allosteric agonist based on its ability to activate the receptor without an orthosteric agonist [].

      4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

      • Compound Description: A-867744 is a novel type II α7 PAM exhibiting a unique pharmacological profile compared to other PAMs []. It shows high selectivity for α7 nAChRs and does not interact with α3β4, α4β2, or 5-HT3A receptors [].

      N-Phenyl-2-(pyridin-2-yl)imine

      • Compound Description: N-Phenyl-2-(pyridin-2-yl)imine is a key starting material for synthesizing substituted 4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines []. It reacts with cyclopentadiene in a Lewis acid-catalyzed [4+2] cycloaddition reaction to yield these compounds [].

      Substituted 4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

      • Compound Description: These compounds are synthesized through a Lewis-acid-catalyzed addition of 1-phenyl-2-arylamino-2-methoxyethanones to cyclopentadiene []. They are considered valuable intermediates as they can be converted into the aromatized analogues (substituted 4-benzoyl-3H-cyclopenta[c]quinolines) by reaction with 2,3-dichloro-5,6-dicyanobenzoquinone [].

      Properties

      CAS Number

      122059-86-3

      Product Name

      4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

      IUPAC Name

      4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

      Molecular Formula

      C19H17NO2

      Molecular Weight

      291.35

      InChI

      InChI=1S/C19H17NO2/c21-19(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8H2,(H,21,22)

      InChI Key

      LKCVPAJAXLUURH-UHFFFAOYSA-N

      SMILES

      C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=C4

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.